3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of the 4-fluorobenzyl group in this compound adds unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and pteridine-2,4-dione.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the pteridine ring.
Reduction: Reduced forms of the pteridine ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4-dione: The parent compound without the fluorobenzyl group.
3-(4-chlorobenzyl)pteridine-2,4(1H,3H)-dione: A similar compound with a chlorobenzyl group instead of a fluorobenzyl group.
3-(4-methylbenzyl)pteridine-2,4(1H,3H)-dione: A similar compound with a methylbenzyl group.
Uniqueness
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-(4-Fluorobenzyl)pteridine-2,4(1H,3H)-dione is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and drug design.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C13H10FN3O2 |
Molecular Weight | 255.24 g/mol |
IUPAC Name | 3-(4-fluorobenzyl)-1H-pteridine-2,4-dione |
InChI | InChI=1S/C13H10FN3O2/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as a redox cofactor , participating in electron transfer reactions that are crucial for enzymatic processes. The compound's capacity for oxidation and reduction enhances its role in biochemical pathways, making it a versatile candidate for further research in drug development and therapeutic applications .
Biological Activity
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Antimicrobial Activity
Research has indicated that derivatives of pteridine compounds exhibit antimicrobial properties. For instance, studies demonstrated that certain pteridine analogues showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds achieving inhibition rates comparable to established antibiotics .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro assays have shown that pteridine derivatives can inhibit cancer cell proliferation in various lines. For example, compounds similar to 3-(4-fluorobenzyl)pteridine have been reported to exert cytotoxic effects on colorectal cancer cell lines .
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in critical biological pathways. For instance, it has been identified as a potent inhibitor of tyrosyl DNA phosphodiesterase (TDP2), which is involved in DNA repair mechanisms .
Case Studies
Several case studies illustrate the biological activity of this compound and its derivatives:
Case Study 1: Antimicrobial Evaluation
A series of synthesized pteridine derivatives were evaluated for their antimicrobial efficacy against a range of pathogens. The results showed that certain modifications to the pteridine structure enhanced antimicrobial potency significantly compared to unmodified compounds .
Case Study 2: Anticancer Screening
In a study focusing on the anticancer properties of pteridine derivatives, compounds were tested against human cancer cell lines (e.g., HCT116). The results indicated that modifications at the benzyl position significantly influenced cytotoxicity and selectivity towards cancer cells .
Properties
Molecular Formula |
C13H9FN4O2 |
---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H9FN4O2/c14-9-3-1-8(2-4-9)7-18-12(19)10-11(17-13(18)20)16-6-5-15-10/h1-6H,7H2,(H,16,17,20) |
InChI Key |
BTMVPQJRRUFPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3NC2=O)F |
Origin of Product |
United States |
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